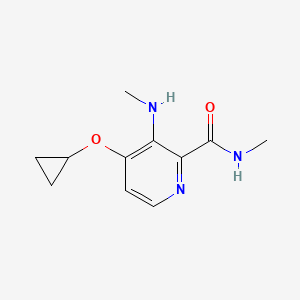
4-Cyclopropoxy-N-methyl-3-(methylamino)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Cyclopropoxy-N-methyl-3-(methylamino)picolinamide involves several steps. One common synthetic route includes the reaction of cyclopropylamine with 3-chloropicolinic acid, followed by methylation of the resulting intermediate . The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Cyclopropoxy-N-methyl-3-(methylamino)picolinamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine groups, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.
Scientific Research Applications
4-Cyclopropoxy-N-methyl-3-(methylamino)picolinamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-N-methyl-3-(methylamino)picolinamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
4-Cyclopropoxy-N-methyl-3-(methylamino)picolinamide can be compared with other similar compounds, such as:
N-Methyl-4-(methylamino)picolinamide: This compound has a similar structure but lacks the cyclopropoxy group, which may result in different chemical and biological properties.
4-Cyclopropoxy-3-(methylamino)picolinamide: This compound is closely related but differs in the position of the methylamino group, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.
Properties
Molecular Formula |
C11H15N3O2 |
|---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
4-cyclopropyloxy-N-methyl-3-(methylamino)pyridine-2-carboxamide |
InChI |
InChI=1S/C11H15N3O2/c1-12-9-8(16-7-3-4-7)5-6-14-10(9)11(15)13-2/h5-7,12H,3-4H2,1-2H3,(H,13,15) |
InChI Key |
HQWNDTJYXQSJQH-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CN=C1C(=O)NC)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















